molecular formula C21H18N2O3 B5917368 N-[4-(2-PHENOXYACETAMIDO)PHENYL]BENZAMIDE

N-[4-(2-PHENOXYACETAMIDO)PHENYL]BENZAMIDE

Cat. No.: B5917368
M. Wt: 346.4 g/mol
InChI Key: IISAAZZNYWXCFO-UHFFFAOYSA-N
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Description

N-[4-(2-PHENOXYACETAMIDO)PHENYL]BENZAMIDE is a synthetic organic compound known for its diverse applications in scientific research. It is characterized by the presence of a phenoxyacetamido group attached to a phenylbenzamide structure. This compound has garnered attention due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-PHENOXYACETAMIDO)PHENYL]BENZAMIDE typically involves multi-step reactions. One common method includes the acylation of 4-aminobenzamide with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-PHENOXYACETAMIDO)PHENYL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[4-(2-PHENOXYACETAMIDO)PHENYL]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiproliferative activities.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain cellular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(2-PHENOXYACETAMIDO)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For instance, it may interfere with the cell cycle and induce apoptosis in cancer cells by targeting microtubules and histone deacetylases .

Comparison with Similar Compounds

Similar Compounds

  • N-phenylbenzamide
  • 4-cinnamamido-1H-pyrazol-5-yl)benzamides
  • 2-phenoxyacedamido-1H-pyrazol-5-yl)benzamides

Uniqueness

N-[4-(2-PHENOXYACETAMIDO)PHENYL]BENZAMIDE stands out due to its unique phenoxyacetamido group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antimicrobial and antiproliferative activities, making it a valuable compound for further research .

Properties

IUPAC Name

N-[4-[(2-phenoxyacetyl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c24-20(15-26-19-9-5-2-6-10-19)22-17-11-13-18(14-12-17)23-21(25)16-7-3-1-4-8-16/h1-14H,15H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISAAZZNYWXCFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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